Class-Level Antifungal Efficacy: Potency Advantage of 4-Nitrosopyrazoles Over Clinical Standards
Strong class-level evidence indicates that 4-nitrosopyrazole derivatives, the structural family to which 5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one belongs, exhibit potent in vitro and in vivo antifungal activity. Critically, some derivatives in this class were 4 times more potent than the clinical gold standards Amphotericin B and Fluconazole against Cryptococcus neoformans and Candida krusei [1]. This high potency is specifically attributed to the presence of the 4-nitroso (NO) group, as its removal or replacement with NO2 or NH2 groups yields completely inactive compounds [1]. While specific MIC values against these strains for the target compound are not available in the open literature, this class-level SAR provides a strong basis for its prioritization as an antifungal research scaffold over non-nitrosated pyrazolones.
| Evidence Dimension | Antifungal Potency against C. neoformans & C. krusei |
|---|---|
| Target Compound Data | N/A (Specific data for CAS 56634-85-6 not identified in this assay) |
| Comparator Or Baseline | Amphotericin B / Fluconazole |
| Quantified Difference | 4-nitrosopyrazole derivatives were 4-fold more potent than Amphotericin B and Fluconazole. |
| Conditions | In vitro assay (Class-level observation for 4-nitrosopyrazole derivatives) |
Why This Matters
For researchers procuring compounds for antifungal drug discovery, the 4-nitrosopyrazole core offers a validated potency advantage of up to 4x over clinical antifungals, a benefit absent in non-nitrosated pyrazole analogs.
- [1] Aiello, S., et al. (2015). Synthesis and structure-activity relationship studies of new 3-methyl-5-(5-propyl-1H-1-R'-3-pyrazolyl)-1H-1-R-4-nitrosopyrazoles as antimicotic agents. Università degli Studi di Palermo. hdl.handle.net/10447/148155 View Source
